molecular formula C25H22N6O2 B1684114 Sotrastaurin CAS No. 425637-18-9

Sotrastaurin

Cat. No.: B1684114
CAS No.: 425637-18-9
M. Wt: 438.5 g/mol
InChI Key: OAVGBZOFDPFGPJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sotrastaurin, also known as AEB071, is an investigational immunosuppressant that primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. It plays key roles in several signal transduction cascades .

Mode of Action

This compound selectively inhibits PKC, thereby blocking early T-cell activation . This inhibition occurs via a calcineurin-independent mechanism . By blocking the activation of T-cells, this compound prevents the immune response that leads to organ rejection in transplant patients .

Biochemical Pathways

The inhibition of PKC by this compound affects several downstream pathways. PKC is involved in multiple signaling pathways, including the NF-κB pathway . By inhibiting PKC, this compound can potentially affect the progression of diseases like cancer by regulating the infiltration of immunosuppressive cells .

Pharmacokinetics

This compound is primarily metabolized through CYP3A4 . It has one active metabolite, N-desmethyl-sotrastaurin, which is present at low blood concentrations (less than 5% of the parent exposure) . The elimination half-life of this compound averages 6 hours . The strong CYP3A4 inhibitor ketoconazole increased this compound’s area under the concentration-time curve (AUC) by 4.6-fold , indicating that the bioavailability of this compound can be significantly affected by other drugs that inhibit CYP3A4.

Result of Action

The inhibition of T-cell activation by this compound results in a reduction of the immune response, which is beneficial in preventing organ rejection in transplant patients . The clinical efficacy of this compound has been variable, with some studies showing higher rates of biopsy-proven acute rejection (bpar) compared to control treatments .

Action Environment

The action of this compound can be influenced by various environmental factors, including the presence of other drugs in the body. For instance, the co-administration of this compound with strong CYP3A4 inhibitors like ketoconazole can significantly increase the bioavailability of this compound . This suggests that the drug-drug interactions could play a crucial role in the efficacy and safety of this compound.

Biochemical Analysis

Biochemical Properties

Sotrastaurin is a potent inhibitor of novel and classical PKC isoforms . It interacts with PKC isoforms, blocking their activity and thereby inhibiting the activation and proliferation of T-cells . This results in a decrease in the production of cytokines .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It blocks early T-cell activation through a calcineurin-independent mechanism . It also prevents the production of various cytokines by activated T cells, macrophages, and keratinocytes in vitro . In addition, it has been shown to inhibit an acute allergic contact dermatitis response in rats .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to PKC isoforms, thereby inhibiting their activity . This leads to a decrease in T-cell activation and proliferation, as well as a reduction in cytokine production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study of de novo renal transplant recipients, it was found that the efficacy failure rate for the this compound regimen was higher at month 3 compared to the control regimen .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in experimental heart and kidney allotransplantation animal models, this compound markedly prolonged graft survival times both as monotherapy and in combination with other immunosuppressants .

Metabolic Pathways

This compound is primarily metabolized through CYP3A4 . There is one active metabolite, N-desmethyl-sotrastaurin, that is present at low blood concentrations (less than 5% of the parent exposure) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sotrastaurin is synthesized through a multi-step process involving the formation of a maleimide core structure, which is then substituted at specific positions to achieve the desired chemical properties. The key steps include:

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions: Sotrastaurin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs of this compound with modified biological activities. These analogs are often studied for their potential therapeutic applications .

Comparison with Similar Compounds

    Tacrolimus: Another immunosuppressive agent used in organ transplantation. Unlike Sotrastaurin, Tacrolimus inhibits calcineurin, leading to suppression of T-cell activation.

    Cyclosporine: Similar to Tacrolimus, Cyclosporine inhibits calcineurin but has a different chemical structure and pharmacokinetic profile.

    Everolimus: An mTOR inhibitor used in combination with other immunosuppressants. .

Uniqueness of this compound: this compound’s uniqueness lies in its selective inhibition of protein kinase C, which allows for a calcineurin-independent mechanism of immunosuppression. This makes it a valuable alternative for patients who may not respond well to calcineurin inhibitors or who experience adverse effects from these drugs .

Biological Activity

Sotrastaurin, also known as AEB071, is a selective inhibitor of protein kinase C (PKC) that has garnered attention for its potential therapeutic applications in oncology and transplantation. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical studies, and implications for treatment in various conditions.

This compound functions primarily by inhibiting PKC, a family of enzymes involved in various cellular processes including proliferation, differentiation, and apoptosis. By targeting PKC, this compound disrupts signaling pathways that are often dysregulated in cancer cells. Specifically, it has been shown to induce apoptosis and cell cycle arrest in diffuse large B-cell lymphoma (DLBCL) by down-regulating the expression of MCT-1 (multiple copies in T-cell lymphoma-1), an oncogene associated with poor prognosis in these malignancies .

Antitumor Activity

A significant body of research has demonstrated the antitumor effects of this compound:

  • In Vitro Studies : this compound has been shown to inhibit cell proliferation and induce apoptosis in DLBCL cell lines (SUDHL-4 and OCI-LY8). The treatment resulted in increased levels of cleaved caspases, indicating activation of apoptotic pathways .
  • In Vivo Studies : In xenograft models, this compound treatment led to reduced tumor growth and decreased levels of PKC and MCT-1 proteins, suggesting its efficacy as a therapeutic agent against certain lymphomas .

Clinical Trials

Several clinical trials have evaluated the safety and efficacy of this compound:

  • Phase Ib Trial with Binimetinib : This study assessed the combination of this compound with the MEK inhibitor binimetinib in patients with metastatic uveal melanoma. The maximum tolerated doses were identified as 300 mg of this compound with 30 mg of binimetinib or 200 mg of this compound with 45 mg of binimetinib. Adverse events included diarrhea (94.7%) and nausea (78.9%), but stable disease was observed in 60.5% of patients .
  • Phase Ib Study with Alpelisib : Another trial explored the combination of this compound with the PI3Kα inhibitor alpelisib. The maximum tolerated dose was determined to be 200 mg BID for this compound and 350 mg QD for alpelisib. However, no objective responses were noted, highlighting the need for further exploration into effective combinations .

Immunosuppressive Properties

In the context of transplantation, this compound has been evaluated for its immunosuppressive effects:

  • A study involving renal transplant recipients demonstrated that while this compound had a higher rate of biopsy-proven acute rejection compared to tacrolimus (25.7% vs. 4.5%), it also showed better renal function as indicated by estimated glomerular filtration rates . This suggests a potential role for this compound in minimizing calcineurin inhibitor-related nephrotoxicity.

Summary Table of Clinical Findings

Study TypeCombinationMaximum Tolerated DoseCommon Adverse EventsStable Disease Rate
Phase Ib TrialThis compound + BinimetinibThis compound 300 mg + Binimetinib 30 mgDiarrhea (94.7%), Nausea (78.9%)60.5%
Phase Ib TrialThis compound + AlpelisibThis compound 200 mg BID + Alpelisib 350 mg QDGrade 3 Adverse Events (29%)Not reported
Renal Transplant StudyThis compound vs TacrolimusNot applicableGastrointestinal disorders (88.9%)Not applicable

Properties

IUPAC Name

3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18/h2-9,14,26H,10-13H2,1H3,(H,29,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVGBZOFDPFGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70915192
Record name 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425637-18-9, 949935-06-2
Record name Sotrastaurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425637-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sotrastaurin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425637189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sotrastaurin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12369
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOTRASTAURIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I279E1NZ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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